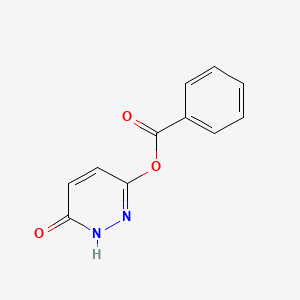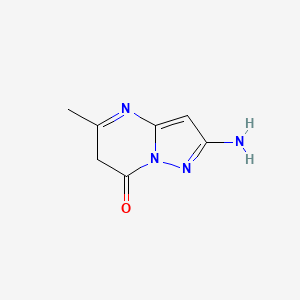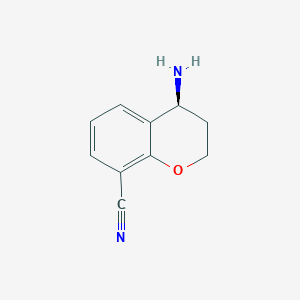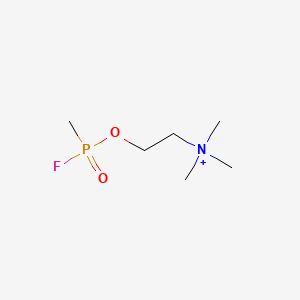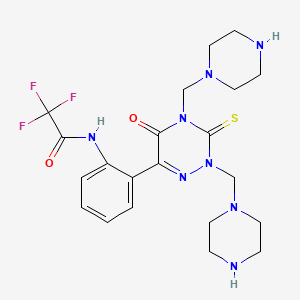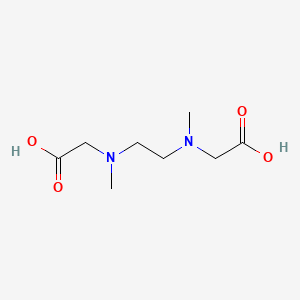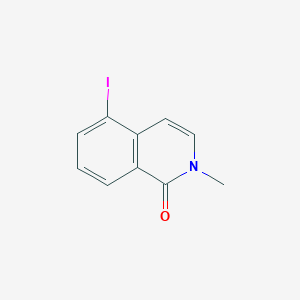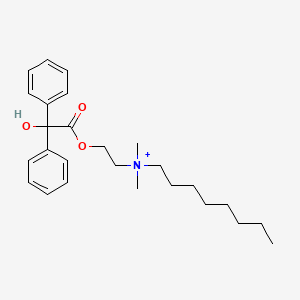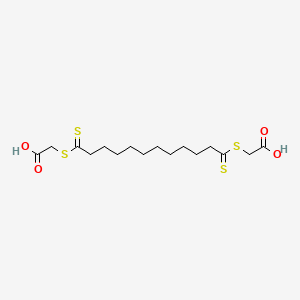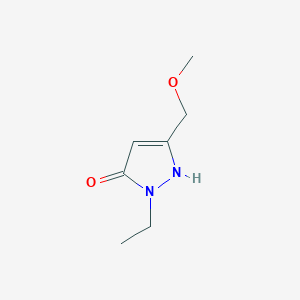
1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the first position, a methoxymethyl group at the third position, and a hydroxyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol typically involves the reaction of ethyl hydrazine with an appropriate methoxymethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-one.
Reduction: Formation of 1-ethyl-3-(methoxymethyl)-1,2-dihydropyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxymethyl group.
1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-ol: Similar structure but has a hydroxymethyl group instead of methoxymethyl.
1-Ethyl-3-(chloromethyl)-1H-pyrazol-5-ol: Similar structure but has a chloromethyl group instead of methoxymethyl.
Uniqueness: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and modify its interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-ethyl-5-(methoxymethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-9-7(10)4-6(8-9)5-11-2/h4,8H,3,5H2,1-2H3 |
InChI Key |
HELLIDLZMOWNTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)

![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)
